molecular formula C14H24O B14410351 4-Methylidene-1-oxaspiro[2.11]tetradecane CAS No. 87336-89-8

4-Methylidene-1-oxaspiro[2.11]tetradecane

Katalognummer: B14410351
CAS-Nummer: 87336-89-8
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: OYYWOJOFHJELNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylidene-1-oxaspiro[2.11]tetradecane is a chemical compound with the molecular formula C14H24O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves several steps. One common method starts with the preparation of a cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to produce a cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to obtain cyclododecane 1,1-diyl dimethanol. Finally, the desired compound is obtained through transesterification with tetraethyl orthocarbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylidene-1-oxaspiro[2.11]tetradecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-Methylidene-1-oxaspiro[2.11]tetradecane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methylidene-1-oxaspiro[2.11]tetradecane is unique due to its specific structural features, such as the presence of a methylidene group and the spiro connection between the rings. These characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

87336-89-8

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

4-methylidene-1-oxaspiro[2.11]tetradecane

InChI

InChI=1S/C14H24O/c1-13-10-8-6-4-2-3-5-7-9-11-14(13)12-15-14/h1-12H2

InChI-Schlüssel

OYYWOJOFHJELNE-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCCCCCCCCCC12CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.